1-Ethynyl-2,4,5-trifluorobenzene
Overview
Description
1-Ethynyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C8H3F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 2, 4, and 5, and one hydrogen atom is replaced by an ethynyl group at position 1
Preparation Methods
The synthesis of 1-Ethynyl-2,4,5-trifluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,4,5-trifluorobenzene followed by a Sonogashira coupling reaction with acetylene . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Ethynyl-2,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: It can undergo coupling reactions such as the Sonogashira coupling to form larger aromatic systems.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: Its derivatives are studied for potential pharmaceutical applications due to their unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which 1-Ethynyl-2,4,5-trifluorobenzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Ethynyl-2,4,5-trifluorobenzene can be compared with other fluorinated benzene derivatives such as:
- 1-Bromo-2,4,5-trifluorobenzene
- 1,3,5-Trifluorobenzene
- 1,2,4-Trifluorobenzene
These compounds share similar structural features but differ in their reactivity and applications. The presence of the ethynyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in various synthetic applications .
Properties
IUPAC Name |
1-ethynyl-2,4,5-trifluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHMVIJBUJEKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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